molecular formula C8H7BrN2O3S B053682 5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide CAS No. 692765-79-0

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Cat. No. B053682
M. Wt: 291.12 g/mol
InChI Key: XCAOEWCONBCWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a chemical compound used in scientific research . It exhibits intriguing properties and finds applications in various fields including pharmaceuticals, materials science, and catalysis. It is used in the preparation of phenylthiadiazolidinones as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of diabetes mellitus .


Molecular Structure Analysis

The molecular weight of this compound is 291.12 and its molecular formula is C8H7BrN2O3S . The IUPAC name is 5-(4-bromophenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.12 and a molecular formula of C8H7BrN2O3S . Its canonical SMILES is C1C(=O)NS(=O)(=O)N1C2=CC=C(C=C2)Br . The compound is canonicalized and has a covalently-bonded unit count of 1 . It has a topological polar surface area of 74.9Ų .

Scientific Research Applications

Future Directions

Given its use in the preparation of phenylthiadiazolidinones as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of diabetes mellitus , future research could explore its potential in the development of new therapeutic agents. Further studies could also investigate its properties and applications in other fields such as materials science and catalysis.

properties

IUPAC Name

5-(4-bromophenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S/c9-6-1-3-7(4-2-6)11-5-8(12)10-15(11,13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAOEWCONBCWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

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